Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide
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Overview
Description
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide is a chemical compound with the molecular formula C11H9BrO4S. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and materials science . This compound is characterized by the presence of a bromine atom, an ethyl ester group, and a sulfone group attached to the benzothiophene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide typically involves the bromination of benzo[b]thiophene followed by esterification and oxidation reactions. One common method includes the following steps:
Bromination: Benzo[b]thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation: Higher oxidized benzothiophene derivatives.
Reduction: Benzothiophene sulfides or thiols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound may modulate pathways related to cell signaling, apoptosis, and gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzo[b]thiophene: Lacks the ester and sulfone groups, making it less reactive in certain chemical reactions.
Ethyl benzo[b]thiophene-3-carboxylate: Lacks the bromine and sulfone groups, affecting its chemical properties and reactivity.
Benzo[b]thiophene-3-carboxylate 1,1-dioxide: Lacks the bromine and ethyl ester groups, altering its solubility and biological activity.
Uniqueness
Ethyl 5-bromobenzo[b]thiophene-3-carboxylate 1,1-dioxide is unique due to the combination of its bromine, ester, and sulfone groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9BrO4S |
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Molecular Weight |
317.16 g/mol |
IUPAC Name |
ethyl 5-bromo-1,1-dioxo-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C11H9BrO4S/c1-2-16-11(13)9-6-17(14,15)10-4-3-7(12)5-8(9)10/h3-6H,2H2,1H3 |
InChI Key |
GWODUCKNXDVAST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CS(=O)(=O)C2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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